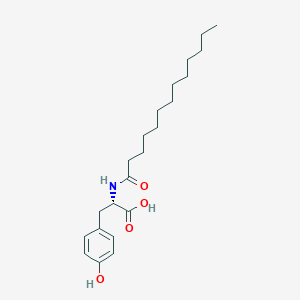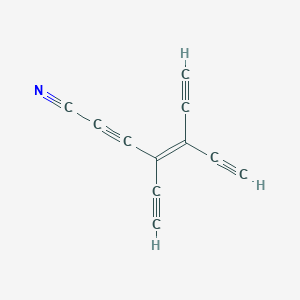![molecular formula C13H20N2OS B14230691 N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea CAS No. 821775-10-4](/img/structure/B14230691.png)
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea typically involves the reaction of 1-hydroxy-3,3-dimethylbutan-2-amine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfenic, sulfinic, or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The thiourea moiety is known to interact with metal ions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylthiourea: Lacks the hydroxy and dimethylbutan-2-yl groups, making it less complex.
N,N’-Diphenylthiourea: Contains two phenyl groups, differing in structure and properties.
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and dimethylbutan-2-yl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
821775-10-4 |
|---|---|
Formule moléculaire |
C13H20N2OS |
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)11(9-16)15-12(17)14-10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H2,14,15,17)/t11-/m1/s1 |
Clé InChI |
HPYWYNKFQVIHOV-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](CO)NC(=S)NC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)C(CO)NC(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
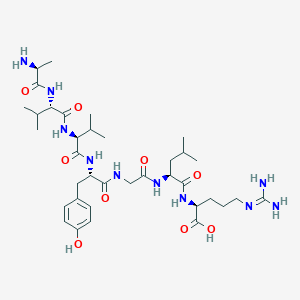
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
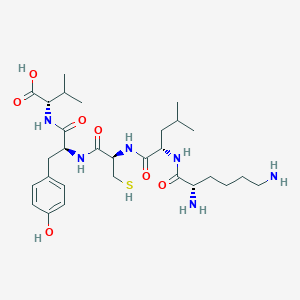
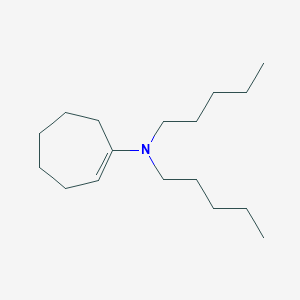
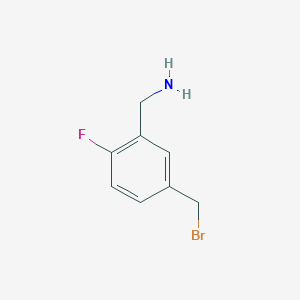

![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
